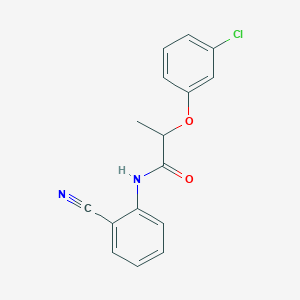
N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Descripción general
Descripción
N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as CETP inhibitor, is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of cholesterol levels in the body, making it a promising candidate for the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide involves the inhibition of this compound activity, which leads to an increase in high-density lipoprotein (HDL) cholesterol levels and a decrease in low-density lipoprotein (LDL) cholesterol levels. This effect is achieved by preventing the transfer of cholesterol from HDL to LDL, which in turn leads to a reduction in the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the regulation of cholesterol levels in the body. This compound has been shown to increase HDL cholesterol levels by up to 100%, while reducing LDL cholesterol levels by up to 40%. Additionally, this compound has been found to have a positive impact on other cardiovascular risk factors, such as blood pressure and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide in lab experiments is its specificity and potency in inhibiting this compound activity. This compound has been found to be highly effective in regulating cholesterol levels in animal models, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the potential for off-target effects and toxicity, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, including:
1. Further studies on the long-term safety and efficacy of this compound in humans, particularly in the treatment of cardiovascular diseases.
2. Investigation of the potential use of this compound in combination with other lipid-lowering agents, such as statins, to achieve optimal cholesterol-lowering effects.
3. Development of new and more efficient synthesis methods for this compound, to reduce the cost and increase the scalability of its production.
4. Exploration of the potential use of this compound in other disease states, such as diabetes and metabolic disorders, where dyslipidemia is a key factor.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. Its ability to regulate cholesterol levels in the body through the inhibition of this compound activity makes it a promising candidate for further research and development. However, careful monitoring and control of off-target effects and toxicity are necessary to ensure the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases, particularly in the regulation of cholesterol levels in the body. This compound has been found to inhibit the activity of cholesteryl ester transfer protein (this compound), which plays a key role in the transfer of cholesterol between lipoproteins.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2OS/c1-2-22-24(19-13-7-4-8-14-19)27-25(30-22)28(21-16-10-9-15-20(21)26)23(29)17-18-11-5-3-6-12-18/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYMUCHPFQYWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074653.png)
![1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)



![5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4074693.png)
![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B4074698.png)
